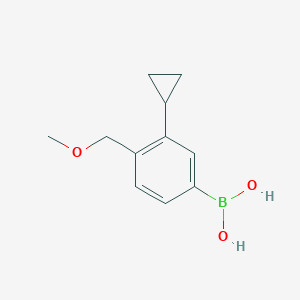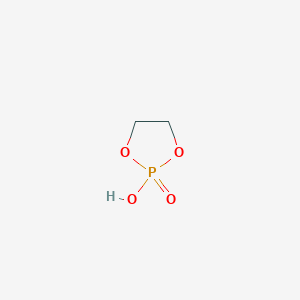
Ethylene phosphate
Vue d'ensemble
Description
Ethylene phosphate is an organophosphorus compound characterized by the presence of an ethylene group bonded to a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylene phosphate can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with phosphorus oxychloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous process that involves the reaction of ethylene oxide with phosphoric acid. This method is preferred due to its efficiency and scalability, allowing for the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylene phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphate group, which can act as both an electron donor and acceptor.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound often require the presence of a nucleophile, such as an amine or alcohol. These reactions are typically conducted under basic conditions to facilitate the nucleophilic attack.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ethylene glycol and phosphoric acid, while reduction can produce ethylene and phosphine derivatives.
Applications De Recherche Scientifique
Ethylene phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.
Biology: this compound plays a role in the study of phosphate metabolism and signaling pathways in plants and microorganisms.
Medicine: Research has explored its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: In industrial applications, this compound is used as a flame retardant and plasticizer in the production of polymers and resins.
Mécanisme D'action
The mechanism by which ethylene phosphate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, this compound can influence phosphate signaling pathways by acting as a phosphate donor or acceptor. This interaction can modulate various cellular processes, including energy metabolism, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Ethylene phosphate can be compared with other similar compounds, such as:
Ethylene glycol: While both compounds contain an ethylene group, ethylene glycol lacks the phosphate group, resulting in different chemical properties and applications.
Phosphoric acid: Phosphoric acid is a simpler compound that lacks the ethylene group, making it less versatile in certain chemical reactions.
Polyphosphates: These compounds contain multiple phosphate groups and are used in various industrial applications, including water treatment and food preservation.
Propriétés
IUPAC Name |
2-hydroxy-1,3,2λ5-dioxaphospholane 2-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O4P/c3-7(4)5-1-2-6-7/h1-2H2,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXQLQUXXCIFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315898 | |
| Record name | Ethylene phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6711-47-3 | |
| Record name | Ethylene phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6711-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


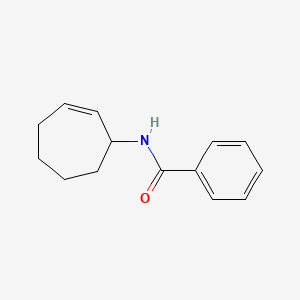
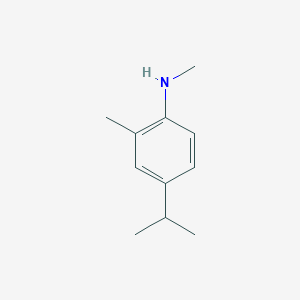
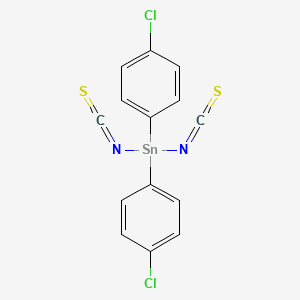
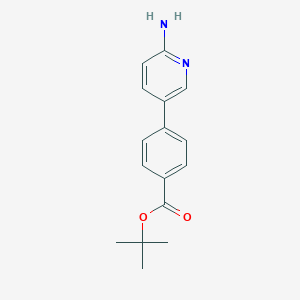
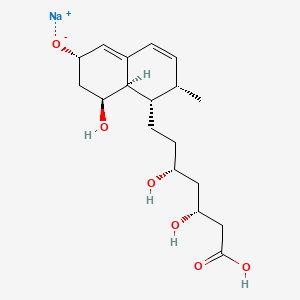
![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
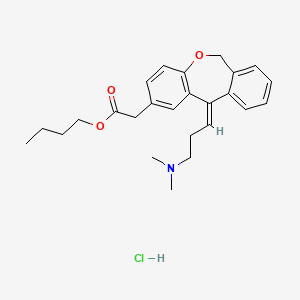


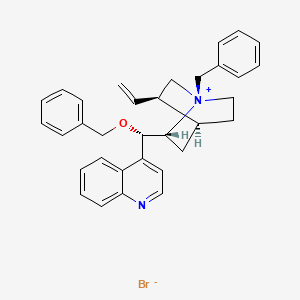

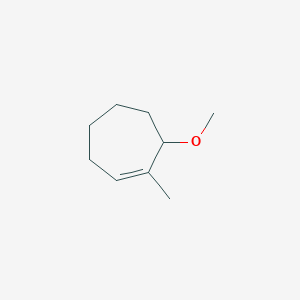
![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
